![molecular formula C18H14N2O B14718959 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine CAS No. 13906-24-6](/img/structure/B14718959.png)
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a pyran ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intra-molecular Pinner–Dimroth rearrangement .
Industrial Production Methods
the use of microwave dielectric heating and solvent-free conditions has been reported to be efficient for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromene: Another class of compounds with a similar fused ring system.
5H-Chromeno[2,3-d]pyrimidine: Compounds with similar biological activities and structural features.
Uniqueness
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl and phenyl groups at specific positions on the chromeno-pyrimidine ring system enhances its lipophilicity and potential interactions with biological targets .
Propiedades
Número CAS |
13906-24-6 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H14N2O/c1-12-19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)21-18(15)20-12/h2-10H,11H2,1H3 |
Clave InChI |
XMEMGTUUJSPVBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2CC3=CC=CC=C3OC2=N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




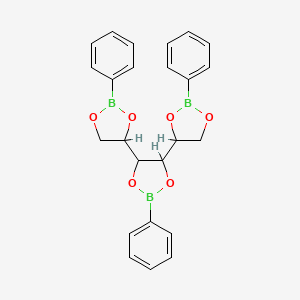
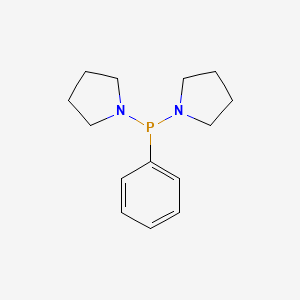
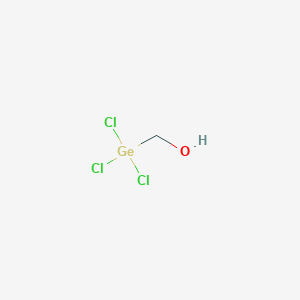
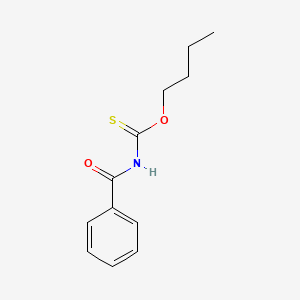
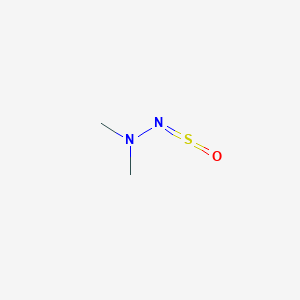
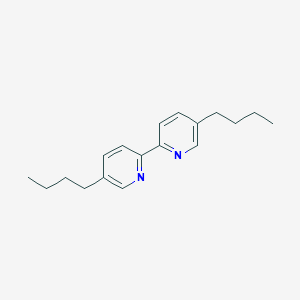
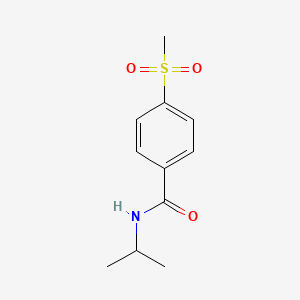

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
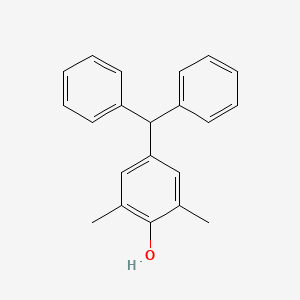
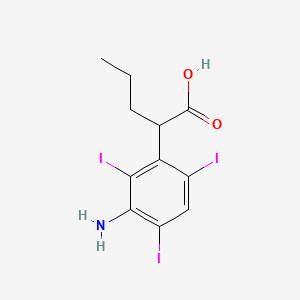
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
